Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)

A-Tosyl-(4-Chlorobenzyl) Isocyanide is a versatile organic building block primarily used in multicomponent reactions, such as the Ugi reaction, to synthesize complex heterocyclic compounds. Its tosyl and chlorobenzyl substituents enhance reactivity and selectivity, making it valuable in medicinal chemistry and drug discovery. The compound exhibits stability under standard handling conditions, facilitating its use in diverse synthetic pathways. Its isocyanide functional group enables efficient formation of peptide bonds and other nitrogen-containing structures. This reagent is particularly useful for constructing pharmacophores and exploring structure-activity relationships in bioactive molecules. Proper storage under inert conditions is recommended to maintain purity and reactivity.
A-Tosyl-(4-Chlorobenzyl) Isocyanide structure
918892-30-5 structure
Product Name:A-Tosyl-(4-Chlorobenzyl) Isocyanide
CAS No:918892-30-5
MF:C15H12ClNO2S
MW:305.779281616211
MDL:MFCD04114779
CID:796980
Update Time:2025-06-08

A-Tosyl-(4-Chlorobenzyl) Isocyanide Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
    • (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE
    • 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
    • 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
    • Alpha-Tosyl-(4-chlorobenzyl) isocyanide
    • a-Tosyl-(4-chlorobenzyl) isocyanide
    • (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone
    • OR1748
    • 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)
    • 1-Chloro-4-(isocyano(tosyl)methyl)benzene
    • [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
    • A-Tosyl-(4-Chlorobenzyl) Isocyanide
    • MDL: MFCD04114779
    • Inchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
    • InChI Key: OPRPWPBVEQTKNY-UHFFFAOYSA-N
    • SMILES: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 305.02800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 42.52000
  • LogP: 4.35170

A-Tosyl-(4-Chlorobenzyl) Isocyanide Security Information

A-Tosyl-(4-Chlorobenzyl) Isocyanide Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

A-Tosyl-(4-Chlorobenzyl) Isocyanide Pricemore >>

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A-Tosyl-(4-Chlorobenzyl) Isocyanide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  -10 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes
Cui, Huarui; Divakaran, Anand ; Hoell, Zachariah J.; Ellingson, Mikael O.; Scholtz, Cole R.; et al, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  30 min, 0 °C
Reference
The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives
Satyam, Killari; Murugesh, V.; Suresh, Surisetti, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  45 min, 0 °C; 45 min, 0 °C
Reference
Preparation of imidazolyl-biphenyl compounds as LXR modulators
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ;  45 min, -5 °C
Reference
Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents
Saccoliti, Francesco; Madia, Valentina Noemi; Tudino, Valeria; De Leo, Alessandro; Pescatori, Luca; et al, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ;  5 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 45 min, 5 - 10 °C
Reference
Preparation of imidazolylpyrimidines for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  -10 °C; 3 h, -5 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents
Chaudhary, Anurag; Sharma, P. P.; Bhardwaj, Gautam; Jain, Vaibhav; Bharatam, P. V.; et al, Medicinal Chemistry Research, 2013, 22(12), 5654-5669

Production Method 7

Reaction Conditions
Reference
Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles
Bi, Xihe ; Wang, Hongwei; Kiran Kumar, Rapolu; Yu, Yang Yu; Zhang, Lin Zhang; et al, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845

A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products

A-Tosyl-(4-Chlorobenzyl) Isocyanide Suppliers

Amadis Chemical Company Limited
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(CAS:918892-30-5)A-Tosyl-(4-Chlorobenzyl) Isocyanide
Order Number:A10912
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):201.0
Email:sales@amadischem.com

Additional information on A-Tosyl-(4-Chlorobenzyl) Isocyanide

Professional Introduction to A-Tosyl-(4-Chlorobenzyl) Isocyanide (CAS No. 918892-30-5)

A-Tosyl-(4-Chlorobenzyl) Isocyanide, a compound with the chemical identifier CAS No. 918892-30-5, is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, plays a pivotal role in synthetic chemistry and has been explored for its potential applications in drug development.

The molecular structure of A-Tosyl-(4-Chlorobenzyl) Isocyanide consists of a tosyl group attached to a (4-Chlorobenzyl) isocyanide moiety. This configuration imparts specific reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the isocyanide group, in particular, opens up a wide array of possibilities for further chemical modifications and derivatization, which are crucial for developing novel therapeutic agents.

In recent years, there has been growing interest in the use of isocyanides as key building blocks in medicinal chemistry. Their ability to participate in various organic transformations, such as cycloadditions and nucleophilic substitutions, makes them highly versatile. For instance, studies have demonstrated the utility of isocyanides in the synthesis of heterocyclic compounds, which are known for their biological activity and pharmacological relevance.

One of the most notable applications of A-Tosyl-(4-Chlorobenzyl) Isocyanide is in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and their inhibition is often a key strategy in drug design. The compound's reactivity allows for the facile introduction of modified amino acid residues into enzyme active sites, thereby disrupting the catalytic activity of these enzymes. This approach has been explored in the treatment of various diseases, including cancer and infectious disorders.

Moreover, the (4-Chlorobenzyl) group in the molecule provides an additional layer of functionality that can be exploited for further chemical modifications. Chlorobenzyl groups are known to enhance the lipophilicity and cell membrane permeability of molecules, which can be advantageous for drug delivery systems. This feature makes A-Tosyl-(4-Chlorobenzyl) Isocyanide a promising candidate for developing novel drug formulations that require efficient absorption and distribution within biological systems.

Recent research has also highlighted the potential of this compound in materials science. The unique reactivity of isocyanides allows for the creation of novel polymers and coatings with tailored properties. For example, studies have shown that A-Tosyl-(4-Chlorobenzyl) Isocyanide can be used to synthesize high-performance polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in industries ranging from aerospace to electronics.

The synthesis of A-Tosyl-(4-Chlorobenzyl) Isocyanide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, are often employed to achieve high yields and purity. The optimization of these synthetic routes is essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

In conclusion, A-Tosyl-(4-Chlorobenzyl) Isocyanide (CAS No. 918892-30-5) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development. As our understanding of its properties continues to grow, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:918892-30-5)A-Tosyl-(4-Chlorobenzyl) Isocyanide
A10912
Purity:99%
Quantity:1g
Price ($):201.0
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